molecular formula C11H10IN B13980568 1-(4-Iodobenzyl)cyclopropanecarbonitrile

1-(4-Iodobenzyl)cyclopropanecarbonitrile

Cat. No.: B13980568
M. Wt: 283.11 g/mol
InChI Key: JETJMSCEPFAMIJ-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position and a nitrile group

Preparation Methods

The synthesis of 1-(4-Iodobenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-iodobenzyl bromide with cyclopropanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

1-(4-Iodobenzyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives, carbonyl compounds, and amines .

Scientific Research Applications

1-(4-Iodobenzyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Iodobenzyl)cyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively. The cyclopropane ring imparts rigidity to the molecule, influencing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar compounds to 1-(4-Iodobenzyl)cyclopropanecarbonitrile include:

The uniqueness of this compound lies in its combination of a cyclopropane ring, a benzyl group, and a nitrile group, which together provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H10IN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2

InChI Key

JETJMSCEPFAMIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)I)C#N

Origin of Product

United States

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